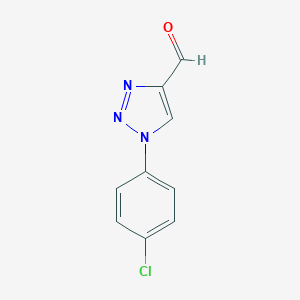

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQRIACXYRMOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372734 | |

| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113934-27-3 | |

| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113934-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details two primary, field-proven synthetic routes, complete with step-by-step experimental protocols. Foundational concepts, mechanistic insights, and critical experimental parameters are discussed to ensure scientific integrity and reproducibility. This guide is designed to be a self-validating resource, grounded in authoritative literature, to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, revered for its exceptional chemical stability, unique electronic properties, and its capacity for hydrogen bonding and dipole interactions. Its incorporation into molecular frameworks can enhance pharmacological profiles, improve pharmacokinetic properties, and provide rigid linkers in complex molecular architectures. The title compound, this compound, serves as a versatile intermediate, with the aldehyde functionality providing a reactive handle for a myriad of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development.

Core Synthetic Strategy: The Huisgen 1,3-Dipolar Cycloaddition

The synthesis of the 1,4-disubstituted 1,2,3-triazole core of the target molecule is most efficiently achieved through the Huisgen 1,3-dipolar cycloaddition. This reaction involves the coupling of an organic azide with a terminal alkyne.[1] While the thermal reaction often leads to a mixture of 1,4- and 1,5-regioisomers, the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized this field, offering high yields and exclusive formation of the 1,4-disubstituted product.[2] This "click chemistry" approach is the bedrock of the synthetic pathways detailed herein.

Preparatory Step: Synthesis of the Key Precursor, 4-Chlorophenyl Azide

A reliable supply of the starting azide is paramount. 4-Chlorophenyl azide is conveniently prepared from the readily available 4-chloroaniline via a two-step diazotization-azidation sequence.

Mechanistic Rationale

The reaction proceeds via the formation of a diazonium salt from 4-chloroaniline upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is a highly reactive intermediate that readily undergoes nucleophilic substitution with the azide anion (from sodium azide) to yield the desired 4-chlorophenyl azide, with the evolution of nitrogen gas.[3]

Experimental Protocol: Synthesis of 4-Chlorophenyl Azide

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Chloroaniline | 127.57 | 10.0 g | 0.0784 |

| Concentrated HCl | 36.46 | 20 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.6 g | 0.0812 |

| Sodium Azide (NaN₃) | 65.01 | 5.3 g | 0.0815 |

| Deionized Water | 18.02 | 150 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

In a 500 mL beaker, suspend 4-chloroaniline (10.0 g, 0.0784 mol) in 50 mL of deionized water.

-

Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (20 mL) to the suspension. A fine, white precipitate of the hydrochloride salt may form.

-

In a separate beaker, dissolve sodium nitrite (5.6 g, 0.0812 mol) in 50 mL of deionized water and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the 4-chloroaniline suspension over 20-30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at 0-5 °C.

-

In another beaker, dissolve sodium azide (5.3 g, 0.0815 mol) in 50 mL of deionized water and cool to 0 °C.

-

Add the cold sodium azide solution dropwise to the diazonium salt solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction to stir for 1 hour at 0-5 °C.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chlorophenyl azide as a pale yellow oil or solid.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and contact with heavy metals. Perform the reaction in a well-ventilated fume hood.

Synthesis of this compound: Two Primary Pathways

Two robust synthetic routes are presented for the synthesis of the target aldehyde. Route A is a two-step process involving the formation of an intermediate alcohol followed by oxidation. Route B offers a more direct, one-pot approach.

Sources

An In-Depth Technical Guide to 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in the field of medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its versatile role as a building block in the development of novel therapeutic agents.

Core Compound Identification

A precise understanding of a compound's identifiers is fundamental for regulatory compliance, procurement, and unambiguous scientific communication.

| Identifier | Value | Source |

| CAS Number | 113934-27-3 | Antimex Chemical Limited |

| Molecular Formula | C₉H₆ClN₃O | Amerigo Scientific[1] |

| Molecular Weight | 207.62 g/mol | Amerigo Scientific[1] |

| InChI | 1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H | Amerigo Scientific[1] |

| InChI Key | QMQRIACXYRMOBZ-UHFFFAOYSA-N | Amerigo Scientific[1] |

| MDL Number | MFCD01109282 | Sigma-Aldrich[2], Amerigo Scientific[1] |

| PubChem Substance ID | 329791606 | Sigma-Aldrich[2] |

| Canonical SMILES | C1=CC(=CC=C1N2C=C(N=N2)C=O)Cl | Amerigo Scientific[1] |

Synthesis and Mechanism: A Reliable and Scalable Approach

The core of this synthesis is the [3+2] cycloaddition reaction between an aryl azide and an enamine, followed by in-situ hydrolysis to yield the desired aldehyde.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole.[3] The choice of a non-polar solvent like 1,4-dioxane facilitates the reaction, and the subsequent workup with aqueous acid ensures the hydrolysis of the enamine intermediate to the final aldehyde.

Materials:

-

4-Chlorophenyl azide

-

3-(Dimethylamino)acrolein

-

1,4-Dioxane

-

1 M Hydrochloric acid

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer, add 4-chlorophenyl azide (1.0 eq) and 3-(dimethylamino)acrolein (0.8 eq).

-

Add 1,4-dioxane as the solvent.

-

Stir the reaction mixture at 50 °C for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume by approximately half under reduced pressure.

-

Dilute the reaction mixture with 1 M aqueous HCl and diethyl ether.

-

Transfer the mixture to a separatory funnel and shake until a precipitate forms.

-

Isolate the solid product by filtration.

-

Wash the precipitate sequentially with water and diethyl ether to remove impurities.

-

Dry the solid product under vacuum to yield this compound.

Spectroscopic Characterization

While experimentally obtained spectra for the title compound are not publicly available, we can predict the key spectroscopic features based on the well-characterized 1-(4-nitrophenyl) analogue and general principles of NMR and IR spectroscopy.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde proton, the triazole ring proton, and the protons of the 4-chlorophenyl ring.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 10.0-10.2 ppm. For the nitro-analogue, this signal appears at δ 10.12 ppm in DMSO-d₆.[3]

-

Triazole Proton (C5-H): A singlet, expected in the region of δ 8.5-9.8 ppm. The nitro-analogue shows this proton at δ 9.75 ppm in DMSO-d₆.[3]

-

Aromatic Protons (4-chlorophenyl): Two doublets corresponding to the AA'BB' system of the para-substituted phenyl ring, likely in the range of δ 7.6-8.2 ppm.

-

-

¹³C NMR: The carbon spectrum will provide key information about the carbon framework.

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, expected around δ 185 ppm. The nitro-analogue shows this carbon at δ 184.9 ppm.[3]

-

Triazole Carbons (C4 and C5): Two distinct signals for the triazole ring carbons, with C4 (bearing the aldehyde) being more downfield than C5. For the nitro-analogue, these appear at approximately δ 147.3 ppm and δ 126.8 ppm, respectively.[3]

-

Aromatic Carbons (4-chlorophenyl): Four signals for the carbons of the phenyl ring, with the carbon attached to the chlorine atom and the carbon attached to the triazole ring showing distinct chemical shifts.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by key vibrational frequencies:

-

C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=N and C=C Stretch (Triazole and Aromatic Ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically around 1090-1015 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₆ClN₃O). The calculated exact mass for [M+H]⁺ is approximately 208.0272.

Reactivity and Applications in Drug Discovery

The synthetic versatility of the formyl group makes this compound a valuable intermediate in the synthesis of a wide array of more complex molecules with potential therapeutic applications.[3] The 1,2,3-triazole core itself is a well-established pharmacophore known for its favorable properties, including metabolic stability and the ability to form hydrogen bonds.[4]

Key Chemical Transformations

The aldehyde functionality can undergo a variety of chemical transformations, providing access to diverse molecular scaffolds.

Caption: Key reactions of this compound.

A Precursor to Bioactive Molecules

Derivatives of 1-aryl-1H-1,2,3-triazole-4-carbaldehydes have been investigated for a range of biological activities, highlighting the potential of the title compound as a key starting material.

-

Antifungal Agents: The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs.[1] The structural motifs accessible from this carbaldehyde are relevant to the development of new antifungal agents.

-

Antitrypanosomal Agents: The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, a close analogue, has shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5] This suggests that derivatives of the 4-chlorophenyl analogue could also possess valuable antiprotozoal properties.

-

Anticancer and Anti-inflammatory Agents: The broader class of 1,2,4-triazoles has been extensively explored for anticancer and anti-inflammatory activities.[1] The title compound provides a gateway to novel derivatives for screening in these therapeutic areas.

-

Antiviral Activity: Certain triazole derivatives have shown promise as antiviral agents.[2]

The presence of the 4-chlorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially enhancing their activity or modifying their metabolic profiles.

Conclusion

This compound is a synthetically accessible and highly versatile building block for medicinal chemistry research. Its stable triazole core, coupled with the reactive aldehyde functionality, provides a platform for the generation of diverse libraries of compounds for screening against a wide range of therapeutic targets. The straightforward synthesis and the established importance of the triazole scaffold in drug discovery make this compound a valuable tool for researchers and scientists dedicated to the development of new medicines.

References

-

Jadhav, V. H., et al. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 25(18), 4236. [Link]

-

Boţoagă, A. M., et al. (2021). 1,2,3-Triazoles: A Privileged Scaffold in Medicinal Chemistry. Molecules, 26(19), 5947. [Link]

-

Amerigo Scientific. This compound. [Link]

-

El-Sayed, W. M., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(22), 5346. [Link]

-

Pavan, F. R., et al. (2022). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 27(1), 22. [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₉H₆ClN₃O represents a multitude of isomers, each with potentially unique chemical and biological properties. This technical guide focuses on a particularly noteworthy isomer: 6-chloro-4-oxo-1,4-dihydrocinnoline-3-carbonitrile . Cinnoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a comprehensive overview of this compound, from its rational synthesis and in-depth characterization to its potential applications in drug discovery and development. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but the underlying scientific principles and field-proven insights necessary for practical application in a research setting.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline core, a diazabicyclic aromatic system, is a cornerstone in the design of novel therapeutics. Its rigid structure and capacity for diverse functionalization allow for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for the development of targeted therapies. The presence of a chlorine atom at the 6-position and a cyano group at the 3-position of the 4-oxo-1,4-dihydrocinnoline framework in the target molecule is anticipated to significantly influence its biological activity. Halogenation can enhance membrane permeability and binding affinity, while the nitrile group can participate in hydrogen bonding and other key interactions with biological targets.

This guide will delve into the practical aspects of working with 6-chloro-4-oxo-1,4-dihydrocinnoline-3-carbonitrile, providing a robust foundation for its synthesis, characterization, and exploration of its therapeutic potential.

Retrosynthetic Analysis and Proposed Synthesis

While a specific, detailed synthesis for 6-chloro-4-oxo-1,4-dihydrocinnoline-3-carbonitrile is not widely documented, a logical and efficient synthetic route can be devised based on established methodologies for cinnoline synthesis, such as the Richter, Widman-Stoermer, and Borsche–Herbert reactions.[3][4][5] A particularly relevant approach is adapted from the synthesis of related 4-oxocinnoline-3-carbonitriles.[6]

The proposed retrosynthesis begins by disconnecting the nitrile group, suggesting a precursor such as a 3-bromo or 3-carboxy-6-chlorocinnolin-4-one. A plausible forward synthesis is outlined below, starting from a readily available substituted aniline.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Proposed Multi-step Synthesis

This protocol is a proposed pathway, grounded in established chemical principles for the synthesis of cinnoline derivatives.

Step 1: Synthesis of 2-amino-5-chlorobenzoylacetonitrile

-

Starting Material: 4-chloro-2-nitroaniline.

-

Diazotization: The starting aniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C.

-

Cyanation: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction using a cyanide source, such as copper(I) cyanide, to introduce the acetonitrile moiety at the ortho position.

-

Reduction: The nitro group is subsequently reduced to an amine using a standard reducing agent like tin(II) chloride in concentrated HCl or catalytic hydrogenation.

Step 2: Cyclization to form 6-chloro-4-hydroxycinnoline-3-carbonitrile

-

Reaction: The 2-amino-5-chlorobenzoylacetonitrile intermediate is cyclized. This can often be achieved by heating in a suitable solvent, sometimes with the addition of a base or acid catalyst to facilitate the intramolecular condensation.

-

Work-up: Upon cooling, the product is expected to precipitate and can be collected by filtration, washed with a suitable solvent, and dried.

Step 3: Conversion to 6-chloro-4-oxo-1,4-dihydrocinnoline-3-carbonitrile

The product from Step 2 exists in tautomeric equilibrium with the desired 4-oxo form. The keto form is generally more stable for such heterocyclic systems. Purification by recrystallization often yields the thermodynamically favored tautomer.

Caption: Proposed synthetic workflow for the target compound.

Physicochemical Properties and Spectroscopic Characterization

The precise physicochemical properties of 6-chloro-4-oxo-1,4-dihydrocinnoline-3-carbonitrile would be determined experimentally upon successful synthesis. However, based on its structure, it is expected to be a solid at room temperature with limited solubility in water and better solubility in polar organic solvents like DMSO and DMF.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on analogous structures.

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons on the benzene ring (likely complex multiplets or doublets of doublets), a singlet for the proton at C5, and a broad singlet for the N-H proton. |

| ¹³C NMR | Carbonyl carbon (C4) signal downfield (~160-180 ppm), nitrile carbon (CN) signal (~115-120 ppm), and distinct signals for the aromatic and heterocyclic carbons. |

| IR Spectroscopy | Strong C=O stretch (~1650-1680 cm⁻¹), C≡N stretch (~2220-2240 cm⁻¹), N-H stretch (broad, ~3100-3300 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the compound's molecular weight, with a characteristic [M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆. Tetramethylsilane (TMS) can be used as an internal standard.

-

Infrared (IR) Spectroscopy: An FTIR spectrometer should be used to record the IR spectrum. The sample can be prepared as a KBr pellet.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the synthesized compound.

Potential Biological Activities and Therapeutic Applications

The cinnoline scaffold is a well-established pharmacophore. Derivatives of 4-oxocinnoline-3-carboxylic acid have been investigated for their antibacterial activity.[1] Furthermore, various substituted cinnolines have demonstrated potent anticancer and anti-inflammatory activities.[2]

The specific combination of the 6-chloro and 3-cyano substituents in the target molecule suggests several potential avenues for therapeutic application:

-

Anticancer Activity: The cyano group can act as a hydrogen bond acceptor, potentially interacting with key residues in the active sites of kinases, which are often implicated in cancer progression. Many approved kinase inhibitors feature a nitrile moiety.

-

Enzyme Inhibition: The planar, electron-rich cinnoline ring system is well-suited for intercalation into DNA or binding to the active sites of various enzymes.

-

Antimicrobial Properties: The quinolone and cinnoline cores are found in numerous antibacterial agents. The target molecule could potentially exhibit activity against a range of bacterial or fungal pathogens.

Protocol for In Vitro Anticancer Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line should be used.

-

MTT Assay: The cytotoxic effects of 6-chloro-4-oxo-1,4-dihydrocinnoline-3-carbonitrile can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The compound is dissolved in DMSO and then diluted in cell culture medium to various concentrations.

-

The cells are treated with the compound for a specified period (e.g., 48 or 72 hours).

-

The MTT reagent is added, and after incubation, the resulting formazan crystals are dissolved in a suitable solvent.

-

The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

-

Caption: Workflow for in vitro anticancer activity screening.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-chloro-4-oxo-1,4-dihydrocinnoline-3-carbonitrile is not available, general laboratory safety precautions for handling novel chemical entities should be strictly followed. Based on the safety data for related chlorinated heterocyclic compounds, the following guidelines are recommended:[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carbonitrile represents a promising, yet underexplored, molecule with significant potential in the field of drug discovery. Its structural features, particularly the presence of the established cinnoline pharmacophore, suggest a high likelihood of interesting biological activity. This technical guide has provided a comprehensive framework for its synthesis, characterization, and initial biological evaluation.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic confirmation of its structure. Subsequent in-depth biological screening against a wide range of targets, including various cancer cell lines, bacterial and fungal strains, and specific enzymes, will be crucial in elucidating its therapeutic potential and mechanism of action. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge surrounding cinnoline-based therapeutics and may pave the way for the development of novel and effective treatments for a variety of diseases.

References

-

Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

- Balova, I. A., et al. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 499–524.

-

MySkinRecipes. (n.d.). 6-Chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved from [Link]

-

Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved from [Link]

- Arkivoc. (2010).

- PubMed. (2007).

- Google Patents. (1989).

- ResearchGate. (2023). Derivatives of 4-oxocinnoline-3-carboxylic acid.

- Merck Index. (n.d.). von Richter (Cinnoline) Synthesis.

- YouTube. (2024). Borsche Cinnoline synthesis.

- ResearchGate. (2007).

- ResearchGate. (n.d.). Synthesis of quinoline via Friedlander reaction using 2‐aminoaryl....

- Google Patents. (2003).

- Zenodo. (2022).

-

ResearchGate. (n.d.). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[3]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters.

- PMC. (2021). Isolation of Nocuolin A and Synthesis of New Oxadiazine Derivatives.

-

PubChem. (n.d.). 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

- ResearchGate. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids.

- Der Pharma Chemica. (n.d.). ECO-FRIENDLY SYNTHESIS OF 3-CYA.

- MDPI. (2023).

- ChemicalBook. (2024). 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2.

- ResearchGate. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 1. (1973). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines.

- Scholars Research Library. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides.

- MDPI. (2023).

- Sigma-Aldrich. (n.d.). 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid AldrichCPR.

- PMC. (2009).

- MDPI. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime.

- Arkivoc. (n.d.).

- BLD Pharm. (n.d.). 35973-14-9|6-Chloro-4-hydroxyquinoline-3-carboxylic acid.

- ResearchGate. (n.d.). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride.

- Química Organica.org. (2010). Synthesis of Benzodiazines.

- NIH. (2022).

- PubMed. (2011). The Gewald multicomponent reaction.

- Home Sunshine Pharma. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid CAS 13721-01-2.

- ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. zenodo.org [zenodo.org]

- 3. Cinnoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. innovativejournal.in [innovativejournal.in]

- 6. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Widman-Stoermer Synthesis [drugfuture.com]

The Ascendant Therapeutic Trajectory of 1,2,3-Triazole Derivatives: A Technical Guide for Drug Discovery

Foreword: The Privileged Scaffold in Modern Medicinal Chemistry

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in contemporary drug discovery. Its remarkable chemical stability, synthetic accessibility via the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and its ability to engage in a multitude of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, have cemented its status as a cornerstone for the development of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the vast biological potential of 1,2,3-triazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the synthetic methodologies, diverse pharmacological activities, and mechanistic underpinnings of these remarkable compounds, supported by detailed experimental protocols and illustrative pathway diagrams.

I. The Synthetic Cornerstone: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The widespread exploration of 1,2,3-triazole derivatives in medicinal chemistry is inextricably linked to the advent of CuAAC, a prime example of click chemistry.[3][4] This reaction's efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and tolerance of a wide array of functional groups allow for the rapid and modular synthesis of diverse compound libraries.

Experimental Protocol: A General Procedure for CuAAC Synthesis

This protocol provides a reliable and adaptable starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Organic azide (1.0 eq)

-

Terminal alkyne (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., a mixture of tert-butanol and water, or dimethylformamide - DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can oxidize the active Cu(I) catalyst.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%) and sodium ascorbate (5-10 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction Initiation: Add the freshly prepared catalyst solution to the reaction mixture under the inert atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours depending on the substrates.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1,4-disubstituted 1,2,3-triazole.

Causality in Experimental Choices:

-

Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the catalytically active Cu(I) to the inactive Cu(II) state, which would halt the reaction.

-

Sodium Ascorbate: This reducing agent is essential for the in situ generation and maintenance of the Cu(I) catalyst from the more stable and readily available CuSO₄ precursor.

-

Solvent Choice: The choice of solvent depends on the solubility of the reactants. A mixture of t-BuOH and water is a common and environmentally friendly choice, while DMF can be used for less soluble substrates.

Caption: A streamlined workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

II. Anticancer Potential: A Multi-pronged Attack on Malignancy

1,2,3-Triazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][5]

A. Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a prime target for anticancer drugs.[6] Certain 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by 1,2,3-triazole derivatives leads to cell cycle arrest and apoptosis.

B. Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. 1,2,3-triazole derivatives have been designed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[2][7][8]

C. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many 1,2,3-triazole-based anticancer agents exert their effects by inducing apoptosis.[7] This is often mediated through the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[9][10][11]

Caption: Activation of the caspase cascade by 1,2,3-triazole derivatives leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[12]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

1,2,3-Triazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole derivative from the stock solution in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[12]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).[13][14]

Self-Validating System:

-

Positive Control: A known cytotoxic drug (e.g., doxorubicin) should be included as a positive control to validate the assay's responsiveness.

-

Vehicle Control: The vehicle control (DMSO) is crucial to ensure that the solvent used to dissolve the compound does not have any inherent cytotoxicity at the concentrations used.

-

Blank Control: The blank control (medium only) is used to subtract the background absorbance.

| 1,2,3-Triazole Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Etodolac-triazole hybrids | A549 (Lung) | 3.29 - 10.71 | [7] |

| Chromene-triazole hybrids | A549 (Lung) | 1.02 - 74.28 | [7] |

| Asiatic acid-triazole hybrids | A549, NCI-H460 | 2.67 - 39.87 | [7] |

| Phosphonate-triazole derivative | HT-1080 (Fibrosarcoma) | 15 - 50 | [1] |

III. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. 1,2,3-triazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[15][16]

A. Mechanism of Action: Targeting Essential Bacterial Enzymes

A key mechanism of action for the antibacterial activity of some 1,2,3-triazole derivatives is the inhibition of DNA gyrase.[17][18][19][20][21] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by 1,2,3-triazole derivatives disrupts DNA replication and leads to cell death.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[22][23][24][25]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

1,2,3-Triazole derivative stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Compound Preparation: Prepare a series of two-fold dilutions of the 1,2,3-triazole derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the bacterial suspension.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium. This is determined by observing the turbidity in the wells. The well with the lowest concentration of the compound that remains clear is the MIC.

Self-Validating System:

-

Positive Control: The positive control well (bacteria without the compound) should show clear turbidity, confirming the viability of the bacteria and the suitability of the growth medium.

-

Negative Control: The negative control well (broth only) should remain clear, indicating the sterility of the medium.

-

Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin, ampicillin) should be tested in parallel as a reference standard to validate the assay's performance.

| 1,2,3-Triazole Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzimidazole-quinoline hybrids | Gram-positive & Gram-negative | 8 - 20 | [17] |

| Gold(I)-triazole complexes | Gram-positive strains | <0.05 - 1 | [15][16] |

| Sulfadiazine-ZnO-triazole hybrids | Various strains | 2 - 18 | [16] |

IV. Antiviral Activity: A Promising Avenue for New Therapeutics

1,2,3-Triazole derivatives have also emerged as a promising class of antiviral agents, with activity reported against a range of viruses.[1]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[26][27][28][29]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Culture medium and overlay medium (containing a gelling agent like agarose or methylcellulose)

-

6-well or 24-well plates

-

1,2,3-Triazole derivative

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates and grow them to form a confluent monolayer.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours to allow for viral attachment and entry.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid overlay medium containing various concentrations of the 1,2,3-triazole derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (this can range from a few days to a week depending on the virus).

-

Plaque Visualization: After incubation, fix and stain the cells with a dye such as crystal violet. The viable cells will be stained, while the areas of cell death caused by the virus (plaques) will appear as clear zones.

-

Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction at each compound concentration is calculated relative to the virus control (no compound). The EC₅₀ (the concentration of the compound that reduces the number of plaques by 50%) can then be determined.

V. Structure-Activity Relationship (QSAR) and Future Directions

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools that correlate the chemical structure of compounds with their biological activity.[30][31] For 1,2,3-triazole derivatives, QSAR models have been developed to identify key structural features that are crucial for their anticancer and antimicrobial activities.[30] These studies have highlighted the importance of factors such as the nature and position of substituents on the triazole ring and appended aromatic systems, as well as physicochemical properties like lipophilicity and electronic effects.[17]

The future of 1,2,3-triazole-based drug discovery lies in the rational design of new derivatives based on a deeper understanding of their mechanisms of action and structure-activity relationships. The modularity of the CuAAC synthesis allows for the creation of vast and diverse libraries of compounds for high-throughput screening. Furthermore, the 1,2,3-triazole ring can be used as a linker to create hybrid molecules that combine the pharmacophores of different bioactive compounds, potentially leading to multi-target drugs with enhanced efficacy and reduced potential for resistance.[8][32]

VI. Conclusion

The 1,2,3-triazole scaffold has proven to be an exceptionally versatile and fruitful platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its diverse and potent biological activities, ensures that it will remain a central focus of medicinal chemistry research for the foreseeable future. This guide has provided a comprehensive overview of the biological potential of 1,2,3-triazole derivatives, from their synthesis to their mechanisms of action, and has offered detailed experimental protocols to empower researchers in this exciting field. The continued exploration of this privileged scaffold holds immense promise for the development of novel and effective treatments for a wide range of human diseases.

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules, 26(23), 7233. [Link]

-

Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2023). Heliyon, 9(8), e18742. [Link]

-

Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). Future Medicinal Chemistry, 17(1), 1-31. [Link]

-

Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved January 24, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved January 24, 2026, from [Link]

-

A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Activation and role of caspases in chemotherapy-induced apoptosis. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. (2015). SpringerOpen. Retrieved January 24, 2026, from [Link]

-

Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. Retrieved January 24, 2026, from [Link]

-

Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (n.d.). Acta Naturae. Retrieved January 24, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 24, 2026, from [Link]

-

Antiviral assay. (n.d.). Bio-protocol. Retrieved January 24, 2026, from [Link]

-

Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

QSAR Study on the Antitumor Activity of Novel 1,2, 3-Triazole Compounds based on Topomer Comfa Method. (2023). Bentham Science Publishers. Retrieved January 24, 2026, from [Link]

-

A comprehensive review on triazoles as anticancer agents. (n.d.). DergiPark. Retrieved January 24, 2026, from [Link]

-

1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers. Retrieved January 24, 2026, from [Link]

-

Caspase Activation in Cancer Therapy. (n.d.). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (n.d.). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

-

How can I calculate IC50 from mtt results? (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. (2023). Journal for ImmunoTherapy of Cancer, 11(12), e007833. [Link]

-

Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Activation of Apoptosis Pathways by Anticancer Treatment. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved January 24, 2026, from [Link]

-

1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

-

In vitro characterization of DNA gyrase inhibition by microcin B17 analogs with altered bisheterocyclic sites. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Representative small-molecule inhibitors of tubulin polymerization. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Tubulin. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved January 24, 2026, from [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Cytotoxic Effects of a Triorganotin Derivative on HTLV-1-Infected Cells at Different Immortalization/Transformation Stages In Vitro. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Activation of apoptosis pathways by anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - Tunitskaya - Acta Naturae [actanaturae.ru]

- 20. researchgate.net [researchgate.net]

- 21. In vitro characterization of DNA gyrase inhibition by microcin B17 analogs with altered bisheterocyclic sites - PMC [pmc.ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 29. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 30. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. dergipark.org.tr [dergipark.org.tr]

Molecular weight of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

An In-Depth Technical Guide to 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 1,2,3-triazole core is a privileged scaffold known for its broad range of biological activities and its role as a stable, non-labile bioisostere for amide bonds. The addition of a 4-chlorophenyl substituent and a synthetically versatile carbaldehyde group makes this molecule a valuable building block for creating diverse chemical libraries. This document details the compound's physicochemical properties, provides validated, step-by-step synthetic protocols based on the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, discusses methods for its analytical characterization, and explores its applications as a precursor in the development of novel therapeutic agents.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry. Its prevalence is largely due to the development of "click chemistry," a concept introduced by K. Barry Sharpless, which champions reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions.[1] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides exclusive access to 1,4-disubstituted 1,2,3-triazoles.[2][3]

The resulting triazole ring is not merely a linker; it is a highly functional pharmacophore. It is exceptionally stable to metabolic degradation, possesses a significant dipole moment, and can act as a hydrogen bond acceptor, enabling it to participate in crucial interactions with biological targets.[4] This has led to the incorporation of the triazole moiety into a wide array of biologically active compounds, including agents with anticancer, antifungal, and antiviral properties.[4][5]

The subject of this guide, this compound, is a particularly valuable derivative. It combines three key features:

-

The 1,2,3-Triazole Core: Provides metabolic stability and potent pharmacophoric properties.

-

The 4-Chlorophenyl Group: Modulates lipophilicity and introduces the potential for halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets.

-

The Carbaldehyde (-CHO) Group: A highly versatile synthetic handle that allows for a multitude of subsequent chemical transformations, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[6]

This guide serves as a practical resource for researchers aiming to synthesize, characterize, and utilize this potent chemical building block.

Physicochemical Properties and Analytical Characterization

Accurate characterization is the bedrock of chemical synthesis and drug discovery. This section outlines the key physical properties of this compound and the expected outcomes from standard analytical techniques.

Key Properties

The fundamental properties of the title compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClN₃O | |

| Molecular Weight | 207.62 g/mol | |

| CAS Number | 113934-27-3 | N/A |

| Appearance | Solid | N/A |

| InChI Key | QMQRIACXYRMOBZ-UHFFFAOYSA-N | N/A |

Spectroscopic Characterization

While a dedicated spectrum for this exact compound is not publicly available, data from closely related analogues allow for a reliable prediction of its key spectroscopic features.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton spectrum is expected to show distinct, well-resolved signals:

-

Aldehyde Proton (1H): A sharp singlet (s) is anticipated in the downfield region of δ 10.0 - 10.2 ppm . This significant deshielding is characteristic of an aldehyde proton.

-

Triazole Proton (1H): A sharp singlet for the C5-H of the triazole ring is expected between δ 8.2 - 8.8 ppm .

-

Aromatic Protons (4H): The para-substituted chlorophenyl ring will present as a classic AA'BB' system. This will appear as two doublets (d), each integrating to 2H, typically in the range of δ 7.5 - 7.9 ppm .

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum will provide confirmation of the carbon skeleton:

-

Aldehyde Carbonyl (C=O): The most downfield signal, expected around δ 185 ppm .[7]

-

Triazole Carbons (C4 & C5): Two distinct signals are expected in the aromatic region, typically between δ 120 - 150 ppm .

-

Aromatic Carbons: Four signals for the chlorophenyl ring are expected. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the triazole nitrogen (C-N) will be distinct from the two equivalent C-H carbons.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is an excellent tool for confirming the presence of the key aldehyde functional group.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ , which is characteristic of an aromatic aldehyde carbonyl group.[9]

-

Aromatic C=C Stretch: Medium to weak bands will appear around 1475-1600 cm⁻¹.

-

C-H Stretch (Aromatic/Aldehyde): Signals will be observed above 3000 cm⁻¹ and around 2850 cm⁻¹, respectively.

-

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] The synthesis of the title compound is logically approached as a three-step sequence: (1) Synthesis of the aryl azide precursor, (2) the core CuAAC reaction, and (3) oxidation of the resulting alcohol to the final aldehyde product.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Chlorophenyl Azide

Causality: The synthesis begins with the conversion of a commercially available aniline to an aryl azide. This is a classic and reliable transformation proceeding via a diazonium salt intermediate. The low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-chloroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., 3 M HCl).

-

Diazotization: Cool the flask to 0-5 °C using an ice-water bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Azidation: In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in water and cool it to 0-5 °C. Add the cold diazonium salt solution to the sodium azide solution slowly. Vigorous nitrogen evolution will be observed.

-

Workup: Allow the reaction to stir for 1-2 hours, warming to room temperature. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-chlorophenyl azide.[10]

-

Safety Note: Organic azides are potentially explosive. Handle with care, use a safety shield, and avoid heating the concentrated product to dryness.

-

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: This step forms the core triazole ring. The Cu(I) catalyst is essential for lowering the activation energy and ensuring the exclusive formation of the 1,4-disubstituted regioisomer.[3] The catalyst can be added as a Cu(I) salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The latter is often preferred for its convenience and resistance to air oxidation.

Protocol:

-

Setup: To a solution of 4-chlorophenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a solvent mixture (e.g., t-BuOH/H₂O or THF/H₂O), add sodium ascorbate (0.1-0.2 eq).

-

Catalysis: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq) to the mixture.

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. The product, (1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol, often precipitates from the reaction mixture and can be isolated by filtration. If not, proceed with a standard aqueous workup, dry the organic phase, and concentrate to obtain the alcohol intermediate.

Step 3: Oxidation to the Aldehyde

Causality: The final step requires the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Activated manganese dioxide (MnO₂) is an ideal reagent for this purpose, as it is highly selective for benzylic-type alcohols and is a heterogeneous reagent, simplifying the workup process through simple filtration.[11][12][13]

Protocol:

-

Setup: Dissolve the alcohol intermediate, (1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol (1.0 eq), in a suitable organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Oxidation: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) in portions. The reaction is heterogeneous.

-

Reaction: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 12-24 hours).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO₂ and manganese salts. Wash the filter cake thoroughly with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not an end-product but a versatile intermediate for generating libraries of potential drug candidates. The aldehyde functionality is a gateway to numerous chemical transformations.

Caption: Key derivatization pathways from the carbaldehyde functional group.

-

Reductive Amination: The most powerful application is the reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This allows for the systematic exploration of the chemical space around the triazole core.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling the extension of carbon chains and the introduction of new functionalities.[6]

-

Condensation Reactions: Simple condensation with amines or hydrazines yields imines (Schiff bases) and hydrazones, respectively. These derivatives are themselves often biologically active or can serve as intermediates for further cyclization reactions to form more complex heterocyclic systems.

-

Oxidation: While often avoided, controlled oxidation can convert the aldehyde to the corresponding carboxylic acid, which can then be used in amide coupling reactions.

The 1-(4-chlorophenyl)-1,2,3-triazole scaffold has been investigated for various biological activities, including as anti-lung cancer agents and in the development of novel antibiotics.[5] The combination of the stable triazole linker and the reactive aldehyde handle makes this compound a high-value starting point for such discovery programs.

Safety and Handling

Proper laboratory safety protocols are mandatory when handling this compound and its intermediates.

-

This compound: Classified with GHS07 pictogram (Warning). May cause skin sensitization (H317). [N/A] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn.

-

4-Chlorophenyl Azide: Aryl azides are energetic compounds and should be treated as potentially explosive. Avoid scratching, grinding, or subjecting the solid to shock. Do not heat the compound excessively, especially after removing the solvent. All reactions involving azides should be conducted behind a blast shield.

-

Sodium Azide (NaN₃): Highly toxic (fatal if swallowed or in contact with skin). Reacts with acid to produce highly toxic hydrazoic acid gas. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important molecule that bridges the foundational principles of click chemistry with the practical needs of medicinal chemistry and drug discovery. Its synthesis is robust and high-yielding, relying on well-established and reliable reactions. Its analytical profile is distinct and readily confirmed with standard spectroscopic methods. Most importantly, its chemical architecture provides a stable and pharmacologically relevant core equipped with a versatile functional group, positioning it as an invaluable starting material for the synthesis of novel compounds with therapeutic potential. This guide provides the necessary technical foundation for researchers to confidently synthesize and exploit this powerful chemical tool.

References

-

Wikipedia contributors. (2024, January 10). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]

-

Molbase. (n.d.). 4-Chlorophenyl azide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-1,2,3-triazole-4-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Li, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 749835. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]

-

MDPI. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8467. Available from: [Link]

-

Wikipedia contributors. (2023, April 29). 4-Chlorophenyl azide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. Organic & Biomolecular Chemistry, 16(32), 5851-5855. Available from: [Link]

-

ResearchGate. (2022). 1,2,3-Triazole containing available bioactive drugs. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(28), 7592-7603. Available from: [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. PubMed Central. Available from: [Link]

-

ResearchGate. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

-

MDPI. (2023). Pyrazolo[5,1-c][1][10][]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 28(1), 353. Available from: [Link]

-

American Chemical Society. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2005-2018. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(1), 136. Available from: [Link]

- Google Patents. (1992). US5132465A - Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts.

-

MDPI. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 25(20), 4648. Available from: [Link]

-

Royal Society of Chemistry. (2016). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. RSC Advances, 6(82), 78473-78480. Available from: [Link]

-

ResearchGate. (2022). Chemical structures of some bioactive 1,2,4-triazole-based marketed drugs. Retrieved from [Link]

-

ResearchGate. (2017). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

- Google Patents. (2012). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.

-

Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 13(1), 494-498. Retrieved from [Link]

Sources

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Technical Guide to 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: From Sourcing to Synthetic Application

Abstract

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, a key heterocyclic building block for medicinal chemistry and drug discovery. We will explore its commercial availability, physicochemical properties, and, most critically, provide a robust, field-proven synthetic protocol. This guide moves beyond a simple recitation of facts to explain the scientific rationale behind methodological choices, empowering researchers to confidently source or synthesize this versatile intermediate for their discovery programs. The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, and its derivatives have shown a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties[1]. The aldehyde functional group at the 4-position serves as a versatile synthetic handle, making this compound a valuable starting point for library synthesis and lead optimization.

Physicochemical & Structural Properties

Understanding the fundamental properties of a chemical building block is the first step in its effective application. This compound is a solid material whose structure is defined by a central 1,2,3-triazole ring substituted at the N1 position with a 4-chlorophenyl group and at the C4 position with a carbaldehyde.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN₃O | [2] |